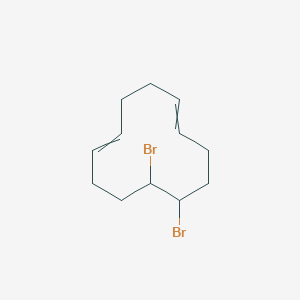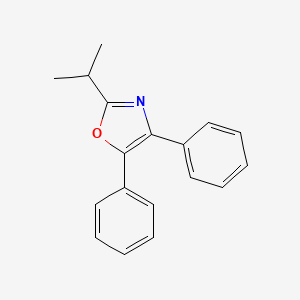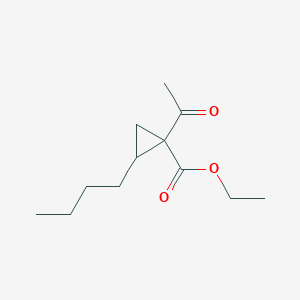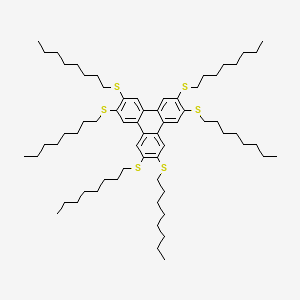
3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a benzofuran core with hydroxy and diphenyl substituents, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of Hydroxy and Diphenyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the diphenyl groups can be added through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzofuran core can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and diphenyl groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Diphenyl-2-benzofuran-1(3H)-one: Lacks the hydroxy group.
3-Hydroxy-2-benzofuran-1(3H)-one: Lacks the diphenyl groups.
4-Phenyl-2-benzofuran-1(3H)-one: Has only one phenyl group.
Uniqueness
3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one is unique due to the presence of both hydroxy and diphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
91311-58-9 |
|---|---|
Fórmula molecular |
C20H14O3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
3-hydroxy-4,7-diphenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,19,21H |
Clave InChI |
LFFQVKPYHSHEKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(OC(=O)C3=C(C=C2)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)



![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)





![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)

